molecular formula C8H8N2O2S B1615910 1-(methylsulfonyl)-1H-benzimidazole CAS No. 43215-10-7

1-(methylsulfonyl)-1H-benzimidazole

Cat. No.: B1615910
CAS No.: 43215-10-7
M. Wt: 196.23 g/mol
InChI Key: XWGLWTLUQQRMOS-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core substituted with a methylsulfonyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methylsulfonyl group imparts unique chemical properties, making it a valuable building block in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the reaction of benzimidazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-1H-benzimidazole involves its interaction with specific molecular targets. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

    1-(Ethylsulfonyl)-1H-benzimidazole: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

    1-(Methylsulfonyl)-1H-indole: Contains an indole ring instead of a benzimidazole ring.

    1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Features a piperazine core with a methylsulfonyl group.

Uniqueness: 1-(Methylsulfonyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties. The benzimidazole core provides a rigid and planar structure, while the methylsulfonyl group enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

1-methylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGLWTLUQQRMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294381
Record name 1-(methylsulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43215-10-7
Record name NSC96018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(methylsulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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